Raxatrigine mesylate

Description

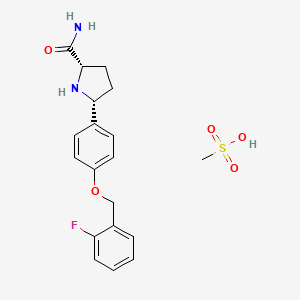

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

934240-35-4 |

|---|---|

Molecular Formula |

C19H23FN2O5S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C18H19FN2O2.CH4O3S/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;1-5(2,3)4/h1-8,16-17,21H,9-11H2,(H2,20,22);1H3,(H,2,3,4)/t16-,17+;/m1./s1 |

InChI Key |

ZSMXMVUVWUFIPK-PPPUBMIESA-N |

Isomeric SMILES |

CS(=O)(=O)O.C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N |

Canonical SMILES |

CS(=O)(=O)O.C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N |

Origin of Product |

United States |

Molecular Mechanisms of Action and Pharmacodynamic Profiles

Voltage-Gated Sodium Channel (NaV) Modulation Dynamics

Raxatrigine (B1684372) modulates the activity of NaV channels by physically binding to the channel protein. This interaction is not static; rather, it is dynamically influenced by the conformational state of the channel and the frequency of neuronal firing. This dynamic modulation is a key feature of its pharmacological profile.

Raxatrigine demonstrates inhibitory activity across a wide range of voltage-gated sodium channel subtypes. Laboratory assays using HEK293 cells expressing individual human NaV subtypes have determined its inhibitory potency (IC50) against channels NaV1.1 through NaV1.8. The compound does not exhibit strong selectivity for a single subtype, acting as a broad-spectrum NaV channel inhibitor. oatext.comcaymanchem.com The potency varies moderately across the different subtypes, with the highest affinity observed for NaV1.8. caymanchem.com

Table 1: Raxatrigine Inhibition Profile Across NaV Subtypes

This table summarizes the half-maximal inhibitory concentration (IC50) of raxatrigine for various voltage-gated sodium channel (NaV) subtypes as determined in a FLIPR membrane potential assay. caymanchem.com

| NaV Subtype | IC50 (µM) |

|---|---|

| NaV1.1 | 22 |

| NaV1.2 | 13 |

| NaV1.3 | 23 |

| NaV1.4 | 10 |

| NaV1.5 | 84 |

| NaV1.6 | 15 |

| NaV1.7 | 32 |

| NaV1.8 | 6 |

A crucial aspect of raxatrigine's mechanism is its state-dependent inhibition, meaning its binding affinity for the NaV channel is significantly higher when the channel is in the open or inactivated state compared to the closed/resting state. caymanchem.comncats.io This preferential binding to active channel conformations is hypothesized to allow for selective targeting of hyperexcitable neurons, which are characteristic of pathological states like neuropathic pain, while having less effect on neurons firing at normal physiological frequencies. nih.gov For the NaV1.7 channel, raxatrigine's potency demonstrates a nine-fold increase for the open/inactivated state over the closed/resting state. caymanchem.com

Table 2: State-Dependent Inhibition of NaV1.7 by Raxatrigine

This table illustrates the difference in raxatrigine's inhibitory potency (IC50) based on the conformational state of the NaV1.7 channel. caymanchem.com

| Channel State | IC50 (µM) |

|---|---|

| Closed/Resting State | 54 |

| Open/Inactivated State | 6.3 |

The inhibitory effect of raxatrigine is both voltage- and use-dependent. Use-dependence, also referred to as frequency-dependence, describes how the degree of channel blockade increases with the frequency of channel activation (i.e., the rate of neuronal firing). nih.govoatext.com Raxatrigine preferentially targets and inhibits higher frequencies of firing, beginning at approximately 10 Hz. oatext.com This property is directly linked to its state-dependent mechanism; as channels are used more frequently, they spend more time in the open and inactivated states to which raxatrigine binds with higher affinity. This leads to a cumulative or enhanced block during rapid trains of action potentials. nih.govnih.gov Studies have noted that the block is more activity-driven at NaV1.2 and NaV1.6 subtypes compared to NaV1.7. oatext.com

Ion Channel Subtype Selectivity and Functional Implications

While now considered a non-selective NaV inhibitor, the developmental history of raxatrigine involved periods where it was characterized as being selective for specific subtypes, notably NaV1.7 and NaV1.3. oatext.comwikipedia.org This evolution in understanding reflects the complexity of its pharmacodynamic profile.

The NaV1.7 channel, which is preferentially expressed in peripheral sensory and sympathetic neurons, has been a significant target in pain research. nih.govnih.gov Raxatrigine was previously advanced as a selective NaV1.7 inhibitor. oatext.comnih.govaxonmedchem.com Its state-dependent inhibition of NaV1.7 is pronounced, with a significantly higher affinity for the inactivated state of the channel. caymanchem.com This property is believed to contribute to its effects in pain models. However, subsequent comprehensive profiling revealed that its activity is not limited to NaV1.7, and it is less selective than other developmental compounds designed specifically for this target. oatext.comcaymanchem.com

The NaV1.3 subtype is primarily expressed during embryonic development but can be re-expressed in injured peripheral sensory neurons in adults, where it may contribute to the hyperexcitability associated with neuropathic pain. nih.govnih.gov In its earliest stages of development, raxatrigine was synthesized and characterized as a use-dependent inhibitor of the NaV1.3 channel. oatext.comwikipedia.org Initial patents and research focused on this activity, with the biological evaluation of the compound being conducted in cell lines expressing human NaV1.3 channels. oatext.com This initial characterization suggested a high affinity for the NaV1.3 subtype, aligning with a therapeutic strategy targeting centrally-mediated pain states where this channel is known to be upregulated. oatext.com

Characterization of Non-Selective NaV Channel Engagement

While showing high potency at NaV1.8, raxatrigine is characterized as a broad-spectrum or non-selective NaV channel blocker. oatext.comsemanticscholar.org It demonstrates inhibitory activity across a wide range of NaV subtypes that are expressed in both the peripheral and central nervous systems. oatext.comsemanticscholar.org Systematic electrophysiological studies have confirmed that raxatrigine potently inhibits sodium currents from multiple NaV subtypes, with its potency being enhanced in a voltage- and use-dependent manner. semanticscholar.org This state-dependent inhibition means the drug is more effective on channels that are frequently opening and inactivating, a characteristic of neurons involved in pathological high-frequency firing. oatext.comfrontiersin.org

Research using a FLIPR membrane potential assay on HEK293 cells expressing different NaV channel subtypes has quantified the inhibitory concentration (IC50) of raxatrigine across the panel, demonstrating its broad spectrum of activity. caymanchem.com

| NaV Channel Subtype | IC50 (µM) |

|---|---|

| NaV1.1 | 22 |

| NaV1.2 | 13 |

| NaV1.3 | 23 |

| NaV1.4 | 10 |

| NaV1.5 | 84 |

| NaV1.6 | 15 |

| NaV1.7 | 32 |

| NaV1.8 | 6 |

Data sourced from Cayman Chemical. caymanchem.com

The non-selective profile of raxatrigine is similar to other clinically used broad-spectrum NaV blockers like carbamazepine, though raxatrigine exhibits higher potency and more pronounced state-dependent inhibition. semanticscholar.org This broad engagement allows it to modulate excitability in various neuronal populations.

Ligand-Receptor Interaction Studies and Molecular Binding Sites

The precise binding site of raxatrigine on voltage-gated sodium channels has not been fully elucidated through high-resolution structural studies. However, its mechanism as a state-dependent blocker strongly suggests an interaction with the channel's inner pore. semanticscholar.orgnih.gov The majority of therapeutically utilized sodium channel blockers bind to highly conserved amino acid residues located within the pore-forming domain of the channel. nih.gov This binding site is typically accessible from the intracellular side when the channel is in an open or inactivated state. nih.gov The shared nature of this binding region across different NaV subtypes contributes to the difficulty in achieving high levels of selectivity and explains the broad-spectrum activity of compounds like raxatrigine. nih.gov

Voltage-gated sodium channels are dynamic proteins that undergo rapid conformational changes to transition between resting, activated, and inactivated states. nih.gov The binding of a ligand, such as a channel blocker, can stabilize one or more of these conformations. For state-dependent inhibitors like raxatrigine, binding preferentially to the open and inactivated states helps to stabilize these non-conducting conformations, thereby prolonging the refractory period of the neuron. semanticscholar.orgcaymanchem.com

Studies on other sodium channel blockers, such as lamotrigine (B1674446), have provided insight into the structural consequences of ligand binding. Using techniques like circular dichroism spectroscopy, research has shown that the binding of a blocker to the channel's inner pore can induce significant changes in the protein's secondary structure, often resulting in a more alpha-helical conformation. nih.govbbk.ac.uk These conformational shifts are thought to involve key structural elements responsible for channel gating, including the S6 segments that line the pore and the intracellular linker between domains III and IV, which is critical for fast inactivation. nih.govbbk.ac.uk Slow inactivation, a process that regulates neuronal firing over longer timescales, is associated with a collapse of the selectivity filter, a conformational state that can also be influenced by open-pore blockers. nih.gov It is plausible that raxatrigine binding within the pore induces similar conformational changes, thereby modulating channel gating and function.

Effects on Neuronal Excitability and Action Potential Firing

The fundamental role of voltage-gated sodium channels is to mediate the rapid influx of sodium ions that underlies the rising phase of an action potential. frontiersin.org By inhibiting these channels, raxatrigine directly modulates neuronal excitability and the ability of a neuron to fire action potentials. frontiersin.org

The state- and use-dependent properties of raxatrigine are critical to its effect on neuronal firing. semanticscholar.org This mechanism allows the compound to preferentially inhibit neurons that are firing at high frequencies, a hallmark of pathological states such as neuropathic pain, while having less effect on neurons firing at normal physiological rates. oatext.comfrontiersin.org This selective targeting of hyperexcitable neurons is a key feature of many anticonvulsant and analgesic drugs that act on sodium channels. frontiersin.orgnih.gov For instance, the sodium channel blocker lamotrigine has been shown to decrease the maximum firing frequency of hippocampal neurons, increase the voltage threshold for firing, and reduce the amplitude and rising slope of the action potential. nih.gov Raxatrigine is expected to produce similar effects, effectively dampening the generation and propagation of excessive neuronal signaling. oatext.comsemanticscholar.org Preclinical studies have demonstrated that raxatrigine can decrease spontaneous pain behavior in animal models, providing in vivo evidence of its ability to quell neuronal hyperexcitability. caymanchem.com

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization Methodologies

A variety of in vitro techniques have been employed to elucidate the mechanism of action and selectivity profile of raxatrigine (B1684372).

Whole-cell patch-clamp electrophysiology is a gold-standard technique for studying ion channel function. nih.govresearchgate.net In this method, a micropipette forms a high-resistance seal with the membrane of a cell, such as a Human Embryonic Kidney (HEK293) cell, which has been engineered to express a specific sodium channel subtype. researchgate.netsophion.co.jpbiorxiv.org This allows for the precise control of the cell's membrane potential and the recording of ionic currents flowing through the channels.

Studies using this technique have revealed that raxatrigine is a state-dependent blocker of NaV channels. oatext.comnih.gov This means its ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated). Raxatrigine demonstrates a higher affinity for the open and inactivated states of the NaV1.7 channel compared to the resting state. bertin-bioreagent.com Specifically, its potency is significantly increased for the open/inactivated state (IC50 = 6.3 µM) versus the closed/resting state (IC50 = 54 µM), indicating a nine-fold increase in potency. bertin-bioreagent.com This state-dependent activity is a key characteristic, suggesting that raxatrigine may preferentially target neurons that are pathologically hyperexcitable, as their sodium channels are more frequently in the open or inactivated state.

To assess the activity of raxatrigine across a broader range of sodium channel subtypes in a more rapid fashion, high-throughput screening (HTS) platforms like the Fluorometric Imaging Plate Reader (FLIPR) have been utilized. avantorsciences.comnih.govmoleculardevices.com FLIPR membrane potential assays use fluorescent dyes that are sensitive to changes in the cell's membrane potential. avantorsciences.comnih.gov When ion channels open and ions flow across the membrane, the change in potential causes a change in the fluorescence of the dye, which can be measured in real-time.

Using a FLIPR membrane potential assay with HEK293 cells expressing different human NaV channel subtypes, raxatrigine was shown to be an inhibitor of multiple subtypes. bertin-bioreagent.com The IC50 values, which represent the concentration of the drug required to inhibit 50% of the channel activity, were determined for several subtypes.

| NaV Subtype | IC50 (µM) |

| NaV1.1 | 22 |

| NaV1.2 | 13 |

| NaV1.3 | 23 |

| NaV1.4 | 10 |

| NaV1.5 | 84 |

| NaV1.6 | 15 |

| NaV1.7 | 32 |

| NaV1.8 | 6 |

| Data from a FLIPR membrane potential assay using HEK293 cells. bertin-bioreagent.com |

These findings from FLIPR assays suggest that while raxatrigine inhibits NaV1.7, it is not highly selective and acts as a broad-spectrum NaV channel inhibitor. nih.govmdpi.comwhiterose.ac.uknih.gov

Radioligand binding assays are a classical pharmacological technique used to determine the affinity and density of receptors in a given tissue or cell preparation. unc.eduuniversiteitleiden.nlperceptive.comnih.gov In these assays, a radiolabeled form of a ligand (in this case, a compound that binds to sodium channels) is incubated with the biological sample. nih.gov By measuring the amount of radioactivity bound to the sample, researchers can quantify the binding of the ligand to its target. Competition binding assays, a variation of this technique, can determine the affinity of an unlabeled drug (like raxatrigine) by measuring its ability to displace the radiolabeled ligand. perceptive.comnih.gov

While specific data from radioligand binding assays for raxatrigine mesylate are not extensively detailed in the public domain, this methodology is a standard part of the preclinical characterization of any new chemical entity targeting specific receptors to determine parameters like the dissociation constant (Kd) and the maximal binding capacity (Bmax). perceptive.comnih.govrevvity.com

To understand the effects of raxatrigine in a more physiologically relevant context, studies are often conducted on primary neuronal cultures, such as those derived from dorsal root ganglion (DRG) neurons. nih.govbiorxiv.orgopenorthopaedicsjournal.comelifesciences.orgnih.gov DRG neurons are primary sensory neurons that play a critical role in transmitting pain signals from the periphery to the central nervous system. openorthopaedicsjournal.com

Research has shown that raxatrigine can reduce the excitability of both rat and human DRG neurons. nih.gov In vitro current-clamp experiments have demonstrated that raxatrigine alters the waveform of the action potential in these neurons. nih.gov Furthermore, in native rodent DRG sodium channels, vixotrigine has been found to shift the steady-state inactivation curves, providing more evidence for its state-dependent mechanism of action. nih.gov

In Vivo Efficacy Assessments in Relevant Animal Models

Following in vitro characterization, the efficacy of raxatrigine was evaluated in animal models of pain to determine its potential analgesic effects.

A key animal model used to assess the efficacy of NaV1.7 inhibitors is the OD1 mouse model of NaV1.7-mediated pain. mdpi.comwhiterose.ac.uknih.gov In this model, the scorpion toxin OD1, which specifically targets NaV1.7, is injected into the paw of a mouse, causing spontaneous pain behaviors. mdpi.com This model is considered highly relevant for testing the in vivo activity of NaV1.7 inhibitors. mdpi.comwhiterose.ac.uknih.gov

Studies have shown that systemic administration of raxatrigine (referred to as CNV1014802 in some studies) significantly reduces spontaneous pain behavior in the OD1 mouse model. oatext.combertin-bioreagent.commdpi.comwhiterose.ac.uk This analgesic effect was observed with intraperitoneal injections of the compound. oatext.com These findings support the in vivo efficacy of raxatrigine in a pain model where NaV1.7 plays a crucial role. mdpi.comwhiterose.ac.ukmdpi.com

Evaluation of Anticonvulsant Properties in Epilepsy Models

This compound was identified as a use-dependent sodium channel blocker with potential applications in conditions characterized by neuronal hyperexcitability, such as epilepsy. teknokrat.ac.id During its early development by GlaxoSmithKline, it was reported to be an effective anticonvulsant in animal models. teknokrat.ac.id The primary mechanism of action for many antiepileptic drugs involves the modulation of voltage-gated sodium channels, which helps to stabilize neuronal membranes and limit the propagation of seizure activity. researchgate.netpreprints.org

While the initial development of raxatrigine considered its potential as an anticonvulsant, detailed public data from specific preclinical epilepsy models, such as the maximal electroshock seizure (MES) or the pentylenetetrazol (PTZ) induced seizure tests, are not extensively available in the published literature. teknokrat.ac.idoatext.com These models are standard in the preclinical screening of potential antiepileptic drugs to assess their ability to prevent generalized tonic-clonic and myoclonic seizures, respectively. meliordiscovery.commeliordiscovery.comfrontiersin.orgnih.gov The assertion of its anticonvulsant efficacy largely stems from summaries within broader descriptions of the compound's pharmacological profile during its development for neuropathic pain indications. teknokrat.ac.id The compound's ability to preferentially target and inhibit high-frequency neuronal firing, a hallmark of seizure activity, is a proposed mechanism for its potential anticonvulsant effects. oatext.com

Assessment of Neurological and Behavioral Endpoints

Preclinical studies have evaluated the neurological and behavioral effects of raxatrigine, with a significant focus on endpoints relevant to its development as an analgesic for neuropathic pain. A key aspect of these investigations was to determine the therapeutic window by assessing central nervous system (CNS) side effects, such as sedation and motor impairment, at doses exceeding those required for efficacy in pain models.

One study specifically investigated the impact of raxatrigine on spontaneous locomotor activity (sLMA) in male rats to assess centrally mediated side effects. nih.govacs.org The results of this assessment are summarized in the table below.

| Dose of Raxatrigine (mg/kg, p.o.) | Effect on Spontaneous Locomotor Activity (sLMA) in Rats |

|---|---|

| 60 | No significant reduction in sLMA. |

| 100 | Significantly reduced sLMA. |

| 300 | Significantly reduced sLMA. |

These findings indicate that at higher doses, raxatrigine can induce CNS-related side effects typical of sodium channel blockers. nih.govacs.org Notably, preclinical studies in mouse models of inflammatory and neuropathic pain suggested that raxatrigine could produce substantial analgesic effects without impairing motor function at therapeutic doses. patsnap.com This separation of analgesic efficacy from motor impairment is a critical neurological endpoint in the development of novel pain therapeutics.

Comparative Analysis of Preclinical Methodologies and Outcomes

The preclinical development of raxatrigine has involved various methodologies to characterize its pharmacological profile, often in comparison to other sodium channel blockers like carbamazepine. Preclinical data indicated that vixotrigine (raxatrigine) demonstrates higher potency and more profound state- and use-dependent inhibition of sodium channels compared to carbamazepine. researchgate.net This suggests that raxatrigine may be more effective at inhibiting the activity of pathologically overactive neurons, a key feature of both epilepsy and neuropathic pain.

The characterization of raxatrigine's selectivity for different sodium channel subtypes has evolved over time. Initially explored as a central NaV1.3 blocker, it was later characterized as a selective peripheral NaV1.7 blocker, and more recently as a non-selective sodium channel blocker. teknokrat.ac.idresearchgate.net This highlights a significant challenge in preclinical drug development: the precise definition of a compound's mechanism and selectivity can shift as more data becomes available from different assays and models.

A broader challenge in the field is the translation of preclinical findings to clinical efficacy, particularly for compounds targeting NaV1.7 for neuropathic pain. nih.gov While many NaV1.7-selective inhibitors have shown promise in preclinical rodent models of inflammatory and neuropathic pain, they have often failed to meet clinical endpoints in human trials. nih.govresearchgate.net This discordance can be attributed to several factors, including differences in the underlying biology of pain between rodents and humans, the types of pain models used (e.g., inflammatory vs. neuropathic), and the endpoints measured (e.g., evoked pain in animals vs. spontaneous pain in humans). nih.govnih.gov The preclinical evaluation of raxatrigine, while demonstrating efficacy in animal models of pain, must be viewed within this broader context of translational challenges for sodium channel blockers.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies and Route Development

The synthesis of raxatrigine (B1684372) has evolved from initial discovery routes to more refined, scalable processes suitable for large-scale production.

Historical Overview of Original Synthesis Patents and Early Routes

Raxatrigine, initially designated GSK1014802, was first synthesized and patented by GlaxoSmithKline (GSK). The original patent, WO 2007/042239, described the synthesis of 5-(4-{[(2-Fluorophenyl)methyl]oxy}phenyl)-prolinamide and its potential use for disorders modulated by voltage-gated sodium channels. oatext.comrssing.com The initial therapeutic targets highlighted in the patent included depression and bipolar mood disorder, with the compound identified as a use-dependent sodium channel inhibitor, particularly for the NaV1.3 subtype. oatext.com

The early synthetic routes were primarily designed for discovery and initial testing, often involving purification steps like chromatography, which are not ideal for large-scale manufacturing. cambrex.com These routes established the fundamental chemical framework but required optimization to improve efficiency, yield, and purity for clinical development. cambrex.com

Development of Scalable and Efficient Synthetic Pathways

Transitioning from laboratory-scale synthesis to a robust process for bulk production necessitated significant route development. A key objective in creating a scalable process is the elimination of chromatographic purification, which is often a bottleneck in medicinal chemistry routes. cambrex.com For raxatrigine, a new, highly efficient, and stereoselective manufacturing route was developed. researchgate.net

This improved pathway focused on controlling the formation of impurities and optimizing the yield of each step. cambrex.com A critical improvement was the development of a diastereoselective synthesis for a key tertiary alcohol intermediate, which was followed by a stereoselective elimination reaction to produce the desired geometric isomer in high purity. researchgate.net Furthermore, the development included establishing a crystallization process for the final active pharmaceutical ingredient (API) salt, ensuring high purity and stable solid-form properties. cambrex.com Such process optimization is crucial for balancing economic, regulatory, and time constraints during drug development. cambrex.com The need for highly efficient and scalable synthetic routes often drives new methodological developments in organic synthesis. nih.govnih.gov

Synthesis of Key Intermediates and Precursors

The molecular architecture of raxatrigine consists of a central pyrrolidine (B122466) ring with two key substituents. rssing.com The synthesis, therefore, relies on the efficient preparation of key precursors that can be coupled to form the final molecule.

One documented synthetic approach for a key precursor involves the reaction of methylparaben with 2-fluorobenzyl bromide. rssing.com In this step, methylparaben and potassium carbonate are stirred in acetonitrile (B52724), followed by the addition of 2-fluorobenzyl bromide. The mixture is heated, then cooled and filtered. The resulting filtrate is concentrated and redissolved to yield the ether-linked aromatic precursor. rssing.com

Another critical aspect is the construction of the substituted pyrrolidine ring. Synthetic strategies for similar structures often involve the union of two advanced chiral building blocks, such as a pyroglutamate (B8496135) derivative and a functionalized amine, to form the central heterocyclic ring. rssing.com The synthesis of the cis-isomer of a core pyrrolidine intermediate is particularly important for obtaining the final desired stereochemistry of raxatrigine. researchgate.net

| Precursor/Intermediate | Synthetic Role |

| 2-fluorobenzyl bromide | Provides the fluorobenzyl ether moiety. |

| Methylparaben | Serves as the phenolic starting material for ether linkage. |

| Pyroglutamate derivative | Acts as a chiral building block for the pyrrolidine ring. |

| cis-5-Aryl-pyrrolidine-2-carboxamide | A key intermediate whose stereochemistry directs the final product configuration. researchgate.net |

This table outlines key starting materials and intermediates in the synthesis of Raxatrigine.

Stereochemical Influence on Pharmacological Activity and Selectivity

The stereochemistry of raxatrigine is a defining feature that dictates its biological function. The molecule possesses two chiral centers, leading to the possibility of multiple stereoisomers, but only one exhibits the desired pharmacological profile. ncats.io

Elucidation of the (2S,5R) Configuration's Crucial Role in Efficacy

The specific stereoisomer of raxatrigine that is pharmacologically active is the (2S,5R) configuration. ontosight.ai This is explicitly defined in its IUPAC name: (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide. nih.gov The absolute configuration of the two stereocenters on the pyrrolidine ring is critical for the compound's efficacy. ontosight.ai The precise three-dimensional arrangement of the functional groups, dictated by the (2S,5R) stereochemistry, is essential for optimal interaction with its biological target. This high degree of stereospecificity is a common feature in pharmacology, where the "fit" of a drug molecule into its target binding site is analogous to a key fitting into a lock.

Impact of Chiral Centers on Ligand-Target Interactions

The two chiral centers of raxatrigine, at positions C2 and C5 of the pyrrolidine ring, directly influence how the molecule binds to voltage-gated sodium (NaV) channels. ncats.iocaymanchem.com The specific spatial orientation of the 4-((2-fluorobenzyl)oxy)phenyl group at position 5 and the carboxamide group at position 2 is what allows for a precise and effective interaction with the channel protein.

Rational Design and Synthesis of Raxatrigine Mesylate Derivatives

The development of raxatrigine (also known as vixotrigine or CNV1014802) has been part of a broader effort to create effective analgesics by targeting sodium channels. acs.orgwikipedia.org Initially explored for its potential as a selective Nav1.7 inhibitor, it was later characterized as a broad-spectrum or non-selective Nav channel blocker. wikipedia.orgcore.ac.uk This evolution in understanding has spurred further research into designing derivatives with more desirable characteristics. The core structure of raxatrigine, an α-carboxamide pyrrolidine derivative, serves as the foundational template for these synthetic explorations. core.ac.uk

Based on a thorough review of available scientific literature and patent databases, there is currently no public information regarding the specific development and characterization of photoresponsive derivatives of this compound. Research into photopharmacology and photoswitchable ion channel modulators is an emerging field, with some studies exploring photoswitchable derivatives of other sodium channel blockers like carbamazepine. researchgate.net However, the application of this technology directly to the raxatrigine scaffold has not been reported.

The pursuit of optimizing raxatrigine and related compounds has been significantly advanced by modern structural biology techniques. High-resolution cryogenic electron microscopy (cryo-EM) has been instrumental in elucidating the binding mode of raxatrigine to the human Nav1.7 channel. researchgate.netnih.gov

Detailed Research Findings:

Binding Site Identification: Cryo-EM structures have revealed that raxatrigine binds within a fenestration of the pore domain (PD), specifically the opening between domain IV and domain I (IV-I fenestration). researchgate.netnih.gov This binding site is distinct from those of other classes of inhibitors, such as the arylsulfonamides that target the voltage-sensing domain 4 (VSD4). sciety.orgelifesciences.org This detailed structural map provides a precise blueprint for the rational design of new molecules engineered to interact more potently or selectively with this site. researchgate.netnih.govdigitellinc.com

Structure-Activity Relationship (SAR) from Mutation Studies: The interaction between raxatrigine and the Nav channel pore has been further investigated through mutagenesis studies. A key residue in the pore domain, asparagine at position 1742 (N1742), is known to be crucial for the binding of many pore-blocking drugs. pnas.orgpnas.org To probe this interaction, a mutant channel (N1742K) was created. Experiments showed that the potency of raxatrigine was significantly reduced against this mutant channel, confirming that its mechanism of action involves interaction with the pore domain. pnas.orgpnas.org This finding is critical for SAR, as it highlights specific residues that can be targeted or avoided in the design of new derivatives to modulate potency and selectivity.

| Compound | Nav1.7 Mutant | Effect on Potency | Inference |

|---|---|---|---|

| Raxatrigine (CNV1014802) | N1742K | ~71-fold reduction | Effect is mediated by interaction with the pore domain. pnas.orgpnas.org |

This structural and mechanistic understanding is crucial for overcoming the limitations of raxatrigine, primarily its lack of subtype selectivity. escholarship.org By designing compounds that form more specific or extensive interactions within the IV-I fenestration of Nav1.7, or by creating hybrid molecules that bridge to other known binding sites, it may be possible to develop derivatives with enhanced selectivity over other Nav subtypes, such as those in the central nervous system or the heart. acs.orgfrontiersin.org

The development trajectory of Nav channel inhibitors shows a broad exploration of diverse chemical scaffolds to achieve the desired combination of potency, selectivity, and drug-like properties. While raxatrigine's α-carboxamide pyrrolidine scaffold provided a crucial starting point, its non-selective profile prompted the scientific community to investigate alternative molecular architectures. core.ac.ukescholarship.org

The journey from raxatrigine has largely informed the field about the properties of pore-blocking, state-dependent inhibitors. However, the challenge of achieving high subtype selectivity with this class of compounds has led to significant interest in scaffolds that target less-conserved regions of the channel. pnas.orgpnas.org

Key areas of exploration include:

Aryl and Acylsulfonamides: This class of inhibitors represents a major shift in strategy, as these compounds target the voltage-sensing domain 4 (VSD4) rather than the central pore. elifesciences.org The VSDs have greater sequence variability among Nav subtypes, making them more attractive targets for developing selective inhibitors. researchgate.net The discovery of the VSD4 binding site and the subsequent development of selective sulfonamides like PF-05089771 and GDC-0310 were major breakthroughs, demonstrating that high selectivity for Nav1.7 is achievable with non-pore-binding scaffolds. elifesciences.orgpnas.orgfrontiersin.org

Peptide Toxins and Mimetics: Nature provides highly potent and selective Nav channel modulators in the form of peptide toxins from sources like spiders and scorpions. nih.gov Peptides such as ProTx-II and Pn3a have been extensively studied and engineered to improve their selectivity and stability. nih.govacs.org These peptides often bind to the extracellular loops of the voltage-sensing domains, offering another distinct mechanism for achieving subtype selectivity. acs.org

Other Novel Scaffolds: The search for ideal analgesics continues with the exploration of completely novel chemical backbones. For example, research into tetrahydropyridine (B1245486) analogs and other heterocyclic compounds aims to identify new inhibitors with unique SAR profiles and good pharmacological properties. researchgate.net

In essence, while direct, publicly disclosed modifications of the raxatrigine template are limited, its development and detailed structural characterization have provided invaluable insights that guide the broader, ongoing search for novel, more selective, and potent sodium channel modulators.

Analytical Characterization Methodologies for Raxatrigine Mesylate

Development and Validation of Analytical Standards for Quantification

The development of analytical methods for the quantification of a pharmaceutical compound like Raxatrigine (B1684372) Mesylate is a foundational process in drug development, ensuring that data is accurate and reliable. acs.org This process involves creating and validating procedures to accurately measure the concentration of the active ingredient. demarcheiso17025.comscielo.br Method validation establishes documented evidence that a specific analytical procedure will consistently produce a result meeting pre-determined acceptance criteria. demarcheiso17025.com Key parameters for validation, as outlined by guidelines from bodies like the International Council for Harmonisation (ICH), typically include accuracy, precision, specificity, linearity, range, and robustness. demarcheiso17025.comiosrjournals.org

For Raxatrigine, analytical standards and methods are employed to confirm the identity, strength, and purity of the substance. Certificates of Analysis for Raxatrigine and its salts report purity levels determined by High-Performance Liquid Chromatography (HPLC) to be greater than 99.0%. medkoo.commolnova.cn Some batches have been documented with a purity of 99.93% by HPLC. abmole.com In the chemical development process for Vixotrigine (Raxatrigine), batches of the final intermediate were consistently produced with at least 99.7% HPLC area purity. acs.org

The validation process ensures the reliability of these quantification methods. For instance, linearity would be established by analyzing a series of Raxatrigine solutions across a range of concentrations and demonstrating a proportional relationship between concentration and the analytical signal (e.g., HPLC peak area). japsonline.com Accuracy is confirmed by comparing the measured value to a known true value, often by spiking a placebo with a known amount of Raxatrigine and measuring the recovery. iosrjournals.org Precision studies demonstrate the method's repeatability and intermediate precision by analyzing multiple samples on different days and by different analysts. scholarsresearchlibrary.com The limit of detection (LOD) and limit of quantification (LOQ), while not always necessary for drug assay methods, are critical for impurity testing. scielo.br Structural confirmation, an essential part of establishing an analytical standard, is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which verify that the chemical structure is correct. medkoo.commolnova.cn

Chromatographic Techniques for Purity Assessment and Related Compounds

Chromatographic techniques are central to assessing the purity of Raxatrigine Mesylate and identifying any related compounds, which may include process impurities, degradation products, or enantiomers. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. clinicaltrials.gov

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying Raxatrigine and its related substances. acs.orgchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Specific HPLC methods have been described for the analysis of Raxatrigine (also referred to by its development codes CNV1014802 or Vixotrigine). mdpi.comnewdrugapprovals.org One analytical method utilized a Thermo Hypersil GOLD C18 column with a gradient mobile phase of acetonitrile (B52724) and water containing trifluoroacetic acid (TFA), with detection at 214 nm. mdpi.com During process development, HPLC is also used to monitor the progress of chemical reactions, for example, by analyzing for residual starting materials. newdrugapprovals.org

Chiral HPLC is particularly crucial for Raxatrigine, as it possesses stereocenters. This technique is used to separate and quantify the desired enantiomer from its mirror image, which may have different pharmacological properties. A published method for analyzing the enantiomeric purity of Raxatrigine employed a CHIRALCEL OJ analytical column. newdrugapprovals.org This method successfully separated the desired compound from its enantiomer, which was present in minor amounts (1.2%). newdrugapprovals.org

| Parameter | Method 1 (Analytical) mdpi.com | Method 2 (Chiral) newdrugapprovals.org |

| Column | Thermo Hypersil GOLD C18 (2.1 x 100 mm) | CHIRALCEL OJ |

| Mobile Phase | Gradient of 90% acetonitrile/0.043% TFA/H₂O (B) and 0.05% TFA/H₂O (A) | 10% Isopropanol in Hexanes |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Detection | 214 nm | Not Specified |

| Temperature | 40 °C | Not Specified |

| Retention Times | Not Specified | Raxatrigine: 41.8 min; Enantiomer: 36.3 min |

Alongside HPLC, a range of other analytical techniques are vital for the full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for elucidating the chemical structure of Raxatrigine. ¹H NMR provides detailed information about the hydrogen atoms in the molecule, confirming the compound's identity and structural integrity. medkoo.comnewdrugapprovals.org Data from a 400 MHz NMR instrument using DMSO-d₆ as a solvent has been reported, showing characteristic chemical shifts for the protons in the Raxatrigine molecule. newdrugapprovals.org

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound and can help in identifying unknown impurities by providing mass-to-charge ratio information. medkoo.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique used for bioanalytical purposes, such as determining the concentrations of Vixotrigine and its metabolites in plasma samples. nih.gov

Cryo-Electron Microscopy (Cryo-EM) : For understanding the drug's mechanism of action at a molecular level, advanced structural biology techniques like cryo-EM have been used. This method was employed to analyze the structure of Vixotrigine bound to the Nav1.7 ion channel, providing insights into its binding site. nih.gov

Dissolution and Formulation Characterization for Research Purposes

For an orally administered drug product, such as a tablet containing this compound, dissolution testing is a critical in vitro test used for quality control and to predict in vivo drug release. acs.orgtorontech.com The test measures the rate and extent to which the active pharmaceutical ingredient dissolves from the dosage form in a specified liquid medium under controlled conditions. torontech.compharmaguideline.com This is crucial because for a drug to be absorbed, it must first be in a dissolved state.

While specific, publicly available dissolution methods for this compound formulations are not detailed in the reviewed literature, the development of such a method would follow established pharmaceutical principles. edqm.eubioline.org.br The choice of dissolution medium, apparatus type, and agitation speed are key parameters that are optimized to create a method that is discriminating enough to detect changes in formulation or manufacturing that could impact performance. pcbiochemres.com

The development process would typically involve:

Apparatus Selection : The USP Apparatus 2 (paddle method) is commonly used for immediate-release tablets. pcbiochemres.com

Media Selection : The dissolution medium is chosen based on the drug's solubility and the physiological environment it will encounter. Raxatrigine has a predicted low water solubility, which is a characteristic of BCS Class II drugs. pcbiochemres.comdrugbank.com Therefore, the dissolution medium might require the addition of surfactants to achieve "sink conditions," where the concentration of the drug in the medium does not exceed its saturation solubility. bioline.org.br Testing is often performed across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.

Agitation Speed : The rotation speed of the paddle is typically set between 50 and 75 rpm. researchgate.net

Sampling and Analysis : Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 15, 30, 45, and 60 minutes) and analyzed, usually by HPLC, to determine the percentage of drug released. researchgate.net

The resulting dissolution profile provides valuable information during formulation development, helping to screen and select appropriate excipients and manufacturing processes to achieve the desired drug release characteristics. chromatographyonline.com

Future Research Directions and Translational Perspectives

Mechanistic Elucidation of Broader Ion Channelopathies Responsive to NaV Modulation

The therapeutic efficacy of raxatrigine (B1684372) in neuropathic pain is attributed to its modulation of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons. elsevier.es While initially investigated for its selectivity towards specific NaV subtypes like NaV1.7, more recent characterizations suggest a more complex, non-selective profile. oatext.comtandfonline.com This lack of high selectivity, once perceived as a potential limitation, may actually broaden its therapeutic potential to a wider range of ion channelopathies. Future research in this area should focus on systematically exploring the effects of raxatrigine on various NaV subtypes implicated in diseases beyond neuropathic pain.

Ion channelopathies are a group of disorders resulting from the dysfunction of ion channels located in the membranes of cells. Given that nine different NaV subtypes (NaV1.1–1.9) have been identified, each with distinct expression patterns and physiological roles, a broad-spectrum inhibitor like raxatrigine could be repurposed or serve as a scaffold for developing new treatments for other related conditions. elsevier.esnih.gov For instance, mutations in NaV1.1, NaV1.2, and NaV1.6 are associated with various forms of epilepsy, while NaV1.5 dysfunction is linked to cardiac arrhythmias. nih.gov

Future mechanistic studies should employ advanced electrophysiological techniques to precisely quantify the state-dependent inhibition of raxatrigine across all NaV subtypes. This would provide a comprehensive inhibitory profile, which is currently not fully detailed in publicly available literature. oatext.com Understanding the nuances of its interaction with different channel states (resting, open, and inactivated) is critical, as this state-dependence is key to its mechanism of preferentially targeting hyperexcitable neurons characteristic of pathological states. medchemexpress.com

| NaV Subtype | Associated Channelopathies | Potential for Raxatrigine Modulation |

| NaV1.1, 1.2, 1.6 | Epilepsy Syndromes | High, given raxatrigine's anticonvulsant properties in animal models. oatext.com |

| NaV1.3 | Neuropathic Pain (especially after nerve injury) | High, as it was an initial target for raxatrigine. oatext.comfrontiersin.org |

| NaV1.5 | Cardiac Arrhythmias (e.g., Long QT Syndrome) | Requires careful investigation due to potential cardiac side effects. nih.gov |

| NaV1.7 | Inherited Erythromelalgia, Paroxysmal Extreme Pain Disorder, Congenital Insensitivity to Pain | High, as it is a key target for analgesia and raxatrigine has shown efficacy in pain models. nih.govnih.gov |

| NaV1.8, 1.9 | Inflammatory and Neuropathic Pain | Moderate to High, as these are also involved in pain signaling. elsevier.es |

This table outlines the potential for raxatrigine to modulate various sodium channel subtypes and their associated disorders, based on its known broad-spectrum activity.

Innovation in Preclinical Model Development for Refined Translational Research

The translation of preclinical findings to clinical efficacy is a significant challenge in analgesic drug development. tandfonline.com Historically, preclinical pain research has heavily relied on reflexive withdrawal measures in rodent models, which may not fully capture the complexity of human pain. nih.gov For a compound like raxatrigine, which has shown promise in phase II clinical trials for lumbosacral radiculopathy, refining preclinical models is crucial for further development and for exploring new indications. nih.gov

Future research should move beyond these traditional models and incorporate more sophisticated behavioral assessments that can measure aspects of spontaneous pain, affective-motivational components, and quality of life indicators in animals. nih.gov This could involve the use of conditioned place preference/aversion tests, burrowing behavior analysis, and facial grimace scales to provide a more holistic assessment of the analgesic response. nih.gov

Furthermore, the development of preclinical models based on specific human channelopathies can provide a more direct translational link. For instance, using genetically modified animals that express the same NaV mutations found in patients with inherited pain syndromes could offer a powerful platform to test the efficacy of raxatrigine and its derivatives. These models would allow for a deeper understanding of how the compound's modulation of a specific channel variant translates into a therapeutic effect.

The use of patient-derived induced pluripotent stem cells (iPSCs) differentiated into sensory neurons is another innovative frontier. These "disease-in-a-dish" models can recapitulate the specific genetic background and pathophysiology of human ion channelopathies, offering a highly relevant system for screening and mechanistic studies of compounds like raxatrigine.

| Preclinical Model Type | Key Features | Relevance to Raxatrigine Research |

| Traditional Reflexive Models | Measurement of withdrawal thresholds to noxious stimuli. | Initial screening for analgesic activity. nih.gov |

| Advanced Behavioral Models | Assessment of spontaneous pain, affective states, and functional outcomes. | Improved prediction of clinical efficacy for complex pain states. nih.gov |

| Genetically Modified Animals | Expression of human NaV channel mutations. | Direct testing of efficacy in specific channelopathies. nih.gov |

| iPSC-Derived Neurons | Patient-specific genetic background in a human cell system. | High-throughput screening and mechanistic studies with high translational relevance. |

This table compares different preclinical models and their applicability to the future research and development of raxatrigine.

Advanced Approaches for Rational Drug Design and Derivative Optimization

Rational drug design aims to develop new medications based on a detailed understanding of their biological targets. nih.gov For raxatrigine, which emerged from the discovery of a novel class of use-dependent sodium channel blockers, there is significant potential for derivative optimization through advanced rational design approaches. nih.gov The core structure of raxatrigine can serve as a chemical scaffold for creating new molecules with improved properties, such as enhanced selectivity for specific NaV subtypes or a more favorable pharmacokinetic profile.

One of the key future directions is the use of structure-based drug design, which relies on high-resolution structural information of the target protein. patsnap.com Recent advances in cryo-electron microscopy (cryo-EM) have provided detailed structures of human NaV channels, revealing the binding sites of various drugs. patsnap.com By understanding how raxatrigine binds to different NaV channel subtypes at an atomic level, medicinal chemists can design modifications to enhance its affinity and selectivity for a desired target while minimizing off-target effects.

Computational modeling and simulation will also play a crucial role. Techniques like molecular docking and molecular dynamics simulations can predict the binding affinity and conformational changes induced by new raxatrigine derivatives, allowing for the virtual screening of large compound libraries before undertaking expensive and time-consuming chemical synthesis. researchgate.net This in silico approach can accelerate the discovery of next-generation NaV modulators with tailored pharmacological profiles.

The goal of such optimization would be to develop derivatives that can either be highly selective for a single NaV subtype implicated in a specific disease (e.g., a highly selective NaV1.7 blocker for pain) or have a carefully designed polypharmacology profile to target multiple channels involved in a complex disease. nih.govnih.gov This rational approach, integrating structural biology, computational chemistry, and medicinal chemistry, will be instrumental in unlocking the full therapeutic potential of the chemical class to which raxatrigine belongs. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Raxatrigine mesylate in pharmaceutical formulations?

- Methodological Answer : UV spectrophotometry (272–343 nm range) and reverse-phase HPLC with UV detection are widely validated for mesylate salts. For UV methods, ensure linearity (e.g., 2–10 µg/mL), precision (RSD <2%), and specificity against excipients using forced degradation studies (acid/alkali hydrolysis, oxidation) . HPLC methods should optimize mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) and validate parameters per ICH guidelines (selectivity, LOD/LOQ) .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Monitor reaction conditions (temperature, solvent polarity) to prevent cyclization or nucleophilic side reactions. For example, mesylate precursors are prone to intramolecular cyclization via pyridine nitrogen attack, forming stable pyridinium derivatives. Use low temperatures (<25°C) and inert atmospheres during synthesis .

Q. What in vitro models are suitable for preliminary pharmacological testing of this compound?

- Methodological Answer : Use cell lines (e.g., TM3 Leydig cells, RPE cells) for dose-response studies. Pre-treat cells with this compound (e.g., 100–500 µM) and assess biomarkers (e.g., CYP11A1, StAR protein) via Western blot. Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s dose-dependent efficacy vs. toxicity profiles?

- Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships. For example, design a 3-level factorial experiment varying dose (50–500 µM), exposure time (4–24 h), and cell type. Use ANOVA to identify significant interactions and optimize therapeutic windows .

Q. What experimental designs are robust for evaluating this compound’s pharmacokinetics in vivo?

- Methodological Answer : Use Sprague-Dawley rats (180–200 g) with staggered oral gavage dosing (e.g., 10–50 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Analyze using validated LC-MS/MS methods with deuterated internal standards. Account for mesylate salt dissociation kinetics in bioavailability calculations .

Q. How can formulation challenges (e.g., poor solubility) of this compound be systematically addressed?

- Methodological Answer : Employ Quality by Design (QbD) principles. Define critical quality attributes (CQAs: dissolution rate, stability) and critical process parameters (CPPs: granulation time, excipient ratios). Use a central composite design to optimize controlled-release tablet formulations, testing disintegrants (e.g., croscarmellose sodium) and binders (e.g., HPMC) .

Q. What statistical approaches resolve variability in this compound’s biomarker data across preclinical studies?

- Methodological Answer : Apply mixed-effects models to account for inter-study variability. For example, model biomarker levels (e.g., serum iron chelation) as a function of fixed effects (dose, duration) and random effects (laboratory protocols, animal batches). Use Bayesian meta-analysis to pool heterogeneous datasets .

Q. How do researchers validate this compound’s multi-target interactions (e.g., kinase inhibition + iron chelation)?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities for each target. Pair with molecular docking simulations (e.g., AutoDock Vina) to identify binding sites. Confirm functional inhibition via enzymatic assays (e.g., kinase activity measured via ADP-Glo™) and cellular iron quantification (ferrozine assay) .

Methodological Guidelines

- Data Reporting : Follow CONSORT or ARRIVE guidelines for preclinical studies. Include raw data tables for key experiments (e.g., HPLC peak areas, Western blot densitometry) in supplementary materials .

- Robustness Testing : For analytical methods, vary parameters (pH ±0.2, column temperature ±5°C) and assess impact on recovery rates (acceptance criteria: 98–102%) .

- Ethical Compliance : Document animal welfare protocols (e.g., IACUC approval) and cytotoxicity thresholds (e.g., IC50 with 95% CI) in all pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.